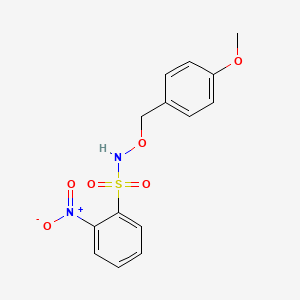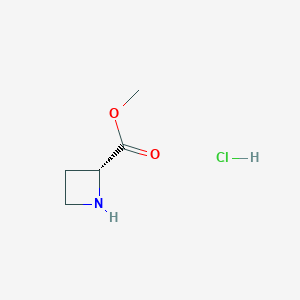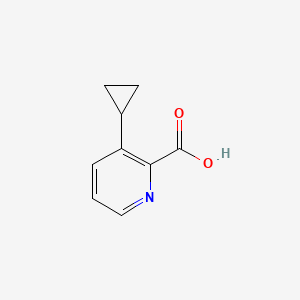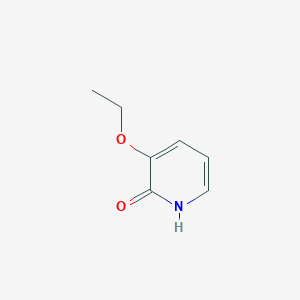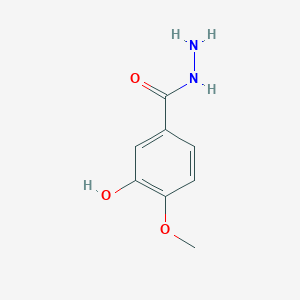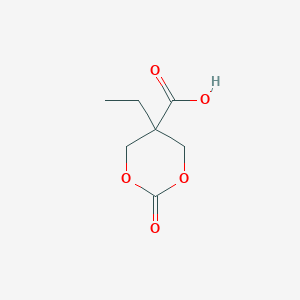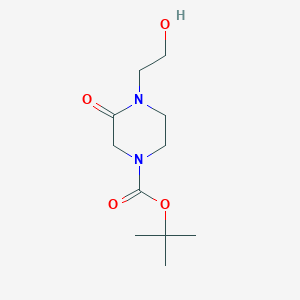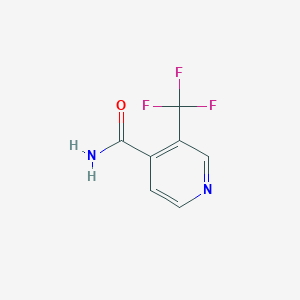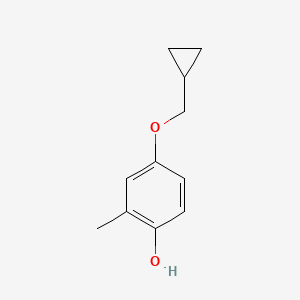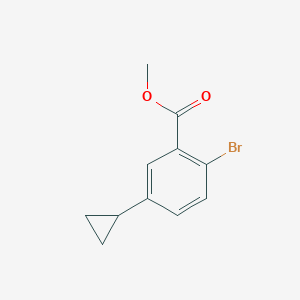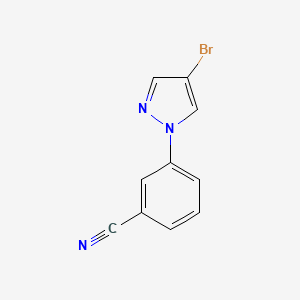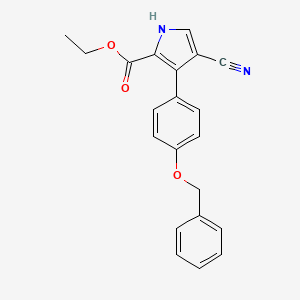
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate
描述
The compound “ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate” is likely a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a cyano group (-CN), an ethyl ester group (-COOC2H5), and a phenyl ring that is further substituted with a benzyloxy group (-OCH2C6H5) .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrole ring, introduction of the cyano group, and esterification with ethyl alcohol. The benzyloxyphenyl group could be introduced through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole and phenyl rings, the polar cyano and ester groups, and the ether linkage in the benzyloxy group would all contribute to its overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The cyano group might be susceptible to hydrolysis, reduction, or nucleophilic addition. The ester group could undergo hydrolysis, reduction, or transesterification. The benzyloxy group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano and ester groups could make it soluble in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .科研应用
Synthesis and Structural Analysis
Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, a related compound, undergo reactions with malononitrile and other reagents to produce various substituted compounds, including those similar to ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate. These reactions have been studied for their potential in creating new chemical entities with interesting properties for further research and potential applications. The crystal and molecular structures of some of these compounds have been determined through X-ray analysis, providing insights into their chemical behavior and potential applications (Dmitriev, Silaichev, & Maslivets, 2015).
Potential in Medicinal Chemistry
The reaction products of ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates with various chemicals, which are structurally related to ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate, are considered to be of interest from a medicinal chemistry perspective. This interest is based on their potential as precursors or candidates for drug development. The specific chemical interactions and modifications in these compounds can lead to the creation of new molecules with potentially useful biological activities (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Non-linear Optical Material Applications
A study focused on a pyrrole derivative related to ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate, characterized by spectroscopic techniques and theoretical findings, indicated potential applications as non-linear optical (NLO) materials. The first hyperpolarizability of the compound was computed, suggesting its suitability for use in NLO applications. This research highlights the possibility of using similar compounds in the field of materials science, particularly in areas related to photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).
性质
IUPAC Name |
ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURYGQHZPZDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

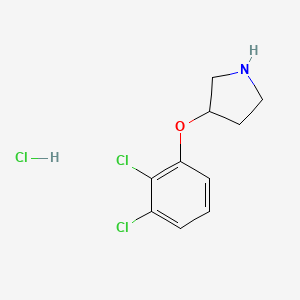
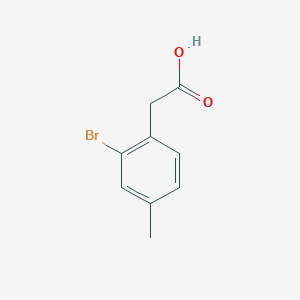
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
